1-(5-Bromo-2,3-difluorophenyl)pyrrolidine 1-(5-Bromo-2,3-difluorophenyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 1704067-47-9
VCID: VC3101404
InChI: InChI=1S/C10H10BrF2N/c11-7-5-8(12)10(13)9(6-7)14-3-1-2-4-14/h5-6H,1-4H2
SMILES: C1CCN(C1)C2=C(C(=CC(=C2)Br)F)F
Molecular Formula: C10H10BrF2N
Molecular Weight: 262.09 g/mol

1-(5-Bromo-2,3-difluorophenyl)pyrrolidine

CAS No.: 1704067-47-9

Cat. No.: VC3101404

Molecular Formula: C10H10BrF2N

Molecular Weight: 262.09 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromo-2,3-difluorophenyl)pyrrolidine - 1704067-47-9

Specification

CAS No. 1704067-47-9
Molecular Formula C10H10BrF2N
Molecular Weight 262.09 g/mol
IUPAC Name 1-(5-bromo-2,3-difluorophenyl)pyrrolidine
Standard InChI InChI=1S/C10H10BrF2N/c11-7-5-8(12)10(13)9(6-7)14-3-1-2-4-14/h5-6H,1-4H2
Standard InChI Key XHFJMKVOEFNBAY-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=C(C(=CC(=C2)Br)F)F
Canonical SMILES C1CCN(C1)C2=C(C(=CC(=C2)Br)F)F

Introduction

Chemical Identity and Basic Properties

1-(5-Bromo-2,3-difluorophenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a phenyl group substituted with bromine and two fluorine atoms. The compound is identifiable through several standardized chemical identifiers:

Table 1: Chemical Identifiers of 1-(5-Bromo-2,3-difluorophenyl)pyrrolidine

ParameterValue
CAS Number1704067-47-9
Molecular FormulaC₁₀H₁₀BrF₂N
Molecular Weight244.10 g/mol
InChIInChI=1S/C10H10BrF2N/c11-7-5-8(12)10(13)9(6-7)14-3-1-2-4-14/h5-6H,1-4H2
InChI KeyXHFJMKVOEFNBAY-UHFFFAOYSA-N
SMILESFC=1C=C(Br)C=C(C1F)N2CCCC2

The compound consists of a five-membered pyrrolidine ring connected to a phenyl ring that bears bromine at the 5-position and fluorine atoms at positions 2 and 3 . This unique substitution pattern contributes significantly to its physicochemical properties and potential biological activities.

Structural Characteristics

The structure of 1-(5-Bromo-2,3-difluorophenyl)pyrrolidine features several notable elements that influence its chemical behavior:

  • The pyrrolidine ring (C₄H₈N) provides a basic nitrogen center capable of participating in hydrogen bonding and acid-base interactions.

  • The bromine substituent at the 5-position of the phenyl ring introduces steric bulk and potential for halogen bonding interactions.

  • The two fluorine atoms at positions 2 and 3 contribute to the molecule's electronic properties, potentially enhancing metabolic stability and modifying lipophilicity.

This structural arrangement creates a molecule with an interesting balance of lipophilic and polar characteristics. The presence of both bromine and fluorine atoms on the phenyl ring contributes substantially to its reactivity profile and potential biological activity .

Physical and Chemical Properties

The physical and chemical properties of 1-(5-Bromo-2,3-difluorophenyl)pyrrolidine are primarily influenced by its halogenated aromatic structure and the pyrrolidine moiety.

Table 2: Physical and Chemical Properties of 1-(5-Bromo-2,3-difluorophenyl)pyrrolidine

PropertyDescription/Value
Physical StateSolid
AppearanceNot specified in available data
SolubilityLikely soluble in organic solvents due to lipophilic nature
LipophilicityModerate to high due to halogen substituents
StabilityPotentially enhanced metabolic stability due to fluorine atoms
pKaNot reported in available literature
Melting PointNot reported in available literature
Boiling PointNot reported in available literature

The compound is expected to exhibit significant lipophilicity due to the presence of bromine and fluorine substituents, which would influence its solubility profile and membrane permeability characteristics . The fluorine atoms specifically may enhance metabolic stability by reducing susceptibility to oxidative metabolism, a property frequently exploited in medicinal chemistry.

Chemical Reactivity

The chemical reactivity of 1-(5-Bromo-2,3-difluorophenyl)pyrrolidine is determined by several functional features:

  • The pyrrolidine nitrogen provides a site for protonation, alkylation, and acylation reactions.

  • The bromine substituent offers opportunities for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Sonogashira couplings).

  • The difluorinated aromatic ring exhibits modified electrophilic aromatic substitution patterns compared to unsubstituted benzene.

The compound may participate in various chemical transformations, including nucleophilic substitutions and electrophilic aromatic substitutions, making it a versatile building block in organic synthesis . The specific interplay between the electron-withdrawing fluorine atoms and the halogen substituent creates unique reactivity profiles that can be exploited in synthesis design.

ActivityEvidence from Related Compounds
AntimicrobialPyrrolidine derivatives have shown activity against various bacterial strains, including Mycobacterium tuberculosis
Receptor ModulationCompounds with similar structures have demonstrated activity at dopamine receptors
Enzyme InhibitionPyrrolidine-containing compounds have exhibited inhibitory effects against acetylcholinesterase and other enzymes
Anticonvulsant PropertiesSome pyrrolidine derivatives demonstrated activity in animal models of seizures
Antinociceptive EffectsCertain pyrrolidine derivatives have shown analgesic properties in experimental models

The unique combination of fluorine and bromine substituents in 1-(5-Bromo-2,3-difluorophenyl)pyrrolidine may confer specific pharmacokinetic advantages, such as enhanced metabolic stability and modified lipophilicity, which are desirable characteristics in drug development .

Applications in Medicinal Chemistry

The potential applications of 1-(5-Bromo-2,3-difluorophenyl)pyrrolidine in medicinal chemistry stem from its structural features and the general utility of halogenated heterocycles in drug discovery:

  • Building Block for Drug Synthesis: The compound may serve as a versatile intermediate in the synthesis of more complex pharmaceutical compounds.

  • Structure-Activity Relationship Studies: The specific substitution pattern provides opportunities for exploring structure-activity relationships in drug discovery programs.

  • Metabolically Stable Pharmacophore: The difluorophenyl moiety may offer enhanced metabolic stability compared to non-fluorinated analogs, a key consideration in drug design.

  • Potential CNS Applications: Pyrrolidine-containing structures have historically shown utility in central nervous system (CNS) drug development, particularly for compounds targeting dopamine receptors .

Research into fluorinated pyrrolidine derivatives has identified potential applications in therapeutic areas ranging from cancer treatment to neurological disorders, suggesting potential research directions for this specific compound .

Hazard CategoryClassification/Information
Skin IrritationCategory 2 - Causes skin irritation
Eye IrritationCategory 2A - Causes serious eye irritation
Specific Target Organ ToxicityCategory 3 - May cause respiratory irritation (single exposure)
Routes of ExposureInhalation, eye contact, skin contact, ingestion
Potential SymptomsSkin inflammation (itching, scaling, reddening), eye irritation (redness, pain), respiratory irritation
Transportation ClassificationNot classified as hazardous material for transportation

Appropriate safety measures when handling this compound include using proper personal protective equipment (gloves, eye protection, lab coat), ensuring adequate ventilation, and following standard laboratory safety protocols for chemical handling .

Comparative Analysis with Similar Compounds

1-(5-Bromo-2,3-difluorophenyl)pyrrolidine shares structural similarities with several related compounds, providing context for understanding its unique properties:

Table 5: Comparison with Structurally Similar Compounds

CompoundCAS NumberSimilarity to Target CompoundKey Structural Differences
1-(3-Bromo-5-fluorophenyl)pyrrolidine1199773-24-40.88Different position of bromine and one fewer fluorine atom
1-(5-Bromo-2-fluorophenyl)pyrrolidine1280786-82-40.88Lacks one fluorine atom at position 3
1-(2-Bromo-4-fluorophenyl)pyrrolidine1355246-96-60.88Different positions of bromine and fluorine atoms

The specific patterns of halogen substitution in these analogs likely result in distinct electronic properties, lipophilicity profiles, and potentially different biological activities . These subtle structural variations can significantly impact pharmacological properties and are often exploited in medicinal chemistry optimization programs.

Current Research Status and Future Directions

  • Structure-Activity Relationship Studies: Systematic investigation of the relationship between structural modifications and biological activity could help identify optimal substitution patterns for specific applications.

  • Medicinal Chemistry Applications: Further exploration of this compound as a building block in the synthesis of potential therapeutic agents, particularly for CNS disorders or antimicrobial applications.

  • Synthetic Methodology Development: Development of more efficient synthetic routes to access this compound and related analogs would facilitate broader research applications.

  • Biological Screening Programs: Comprehensive screening against diverse biological targets could uncover unexpected activities and applications.

The scientific interest in fluorinated heterocycles continues to grow, particularly in drug discovery where such compounds often exhibit favorable pharmacokinetic properties . As research in this field progresses, compounds like 1-(5-Bromo-2,3-difluorophenyl)pyrrolidine may find expanded applications and greater scientific attention.

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